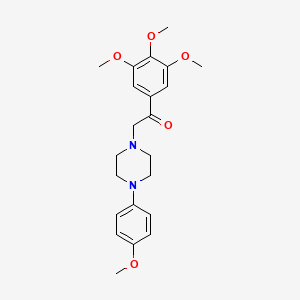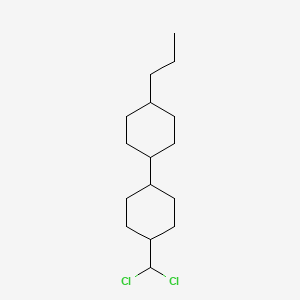
ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3',4',5'-TRIMETHOXY-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY-: is a complex organic compound that belongs to the class of acetophenones It is characterized by the presence of a piperazine ring substituted with a p-methoxyphenyl group and three methoxy groups on the acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY- typically involves multiple steps. One common approach is the reaction of 4-methoxyphenylpiperazine with a suitable acetophenone derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the aromatic ring or the piperazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals, polymers, or other materials with specific properties.
Mechanism of Action
The mechanism of action of ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY- involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxyacetophenone: Shares the methoxy group on the aromatic ring but lacks the piperazine moiety.
Para-Methoxyphenylpiperazine: Contains the piperazine ring with a methoxyphenyl group but lacks the acetophenone structure.
Uniqueness: The unique combination of the acetophenone moiety with the piperazine ring and multiple methoxy groups distinguishes ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY- from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
17755-64-5 |
|---|---|
Molecular Formula |
C22H28N2O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-7-5-17(6-8-18)24-11-9-23(10-12-24)15-19(25)16-13-20(27-2)22(29-4)21(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3 |
InChI Key |
BMCMDFIMUNFPDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















